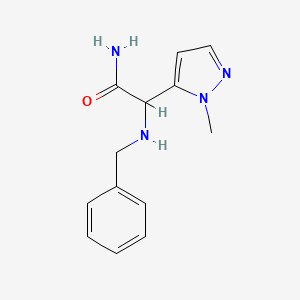

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide

Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide (CAS: 1909308-84-4) is an organic compound with the molecular formula C₁₃H₁₆N₄O and a molecular weight of 244.3 g/mol . Its IUPAC name is 2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide, featuring a benzylamino group and a 1-methyl-1H-pyrazol-5-yl substituent attached to an acetamide backbone. Key identifiers include:

- PubChem CID: 121552633

- SMILES: CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2

- InChI Key: WMMMCTRMKUYERO-UHFFFAOYSA-N

The compound is supplied as a powder, stored at room temperature, and typically packaged under inert conditions (argon/vacuum) for stability .

Properties

IUPAC Name |

2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-17-11(7-8-16-17)12(13(14)18)15-9-10-5-3-2-4-6-10/h2-8,12,15H,9H2,1H3,(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMMCTRMKUYERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)N)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophile.

Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.

Reduction: Reduction reactions can occur at the pyrazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide may have various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The 1-methylpyrazole group in the target compound is a common pharmacophore in kinase inhibitors (e.g., ). Replacing it with bulkier groups (e.g., thienopyrimidine in ) increases molecular weight and may enhance target binding.

Activity Trends: Compounds with fused heterocycles (e.g., thiazolopyrimidine in ) show moderate immunoproteasome (β1i/β5i) inhibition, while simpler pyrazole derivatives lack reported activity data.

Pharmacological and Physicochemical Properties

- Lipophilicity: The benzylamino and pyrazole groups confer moderate hydrophobicity, comparable to N-benzyl-2-(dihydrodioxin)acetamide .

- Solubility: Limited data exist, but analogs like N-(furan-2-ylmethyl)thiazolopyrimidine carboxamide exhibit poor aqueous solubility, necessitating formulation adjustments .

- Safety: No SDS is available for the target compound, whereas derivatives in and include detailed toxicity profiles.

Patent and Commercial Landscape

- Patent Relevance : The 1-methylpyrazole motif is prevalent in kinase inhibitor patents (e.g., ). For example, discloses pyrazole-containing acetamides as intermediates for anticancer agents.

- Commercial Availability : The target compound is marketed by American Elements for research use, while analogs (e.g., ) are available via specialty chemical suppliers .

Biological Activity

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆N₄O |

| Molecular Weight | 244.3 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 121552633 |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. Studies indicate that compounds structurally similar to this one may exhibit selective COX-2 inhibition, which is crucial in reducing inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds, including this compound, can inhibit COX enzymes effectively. In a study involving various pyrazole derivatives, compounds demonstrated significant inhibition of COX-2 with half-maximal inhibitory concentrations (IC50) as low as 0.781 µM . The selectivity index for these compounds indicates their potential as targeted anti-inflammatory agents.

Anticancer Activity

The anticancer properties of this compound have been investigated through in vitro studies against various cancer cell lines. For instance, compounds similar to this compound exhibited notable cytotoxic effects against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation through COX inhibition and other pathways .

Study on COX Inhibition

A systematic study evaluated a series of pyrazole derivatives for their COX inhibitory activity. Among the tested compounds, one derivative showed a significant selectivity for COX-2 over COX-1, which is desirable for minimizing side effects associated with non-selective NSAIDs . The findings suggest that structural modifications can enhance selectivity and potency.

Anticancer Screening

In another study, various pyrazole derivatives were screened against multiple cancer cell lines. The results indicated that certain modifications to the benzyl and pyrazole moieties could enhance anticancer activity. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole-containing amine (e.g., 1-methyl-1H-pyrazol-5-amine) with a benzyl-substituted α-haloacetamide intermediate. For example:

- Step 1: Activation of the pyrazole amine with a base (e.g., K₂CO₃) to enhance nucleophilicity.

- Step 2: Reaction with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/C NMR and HRMS.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Key analytical methods include:

- NMR Spectroscopy: H NMR confirms the presence of benzyl protons (δ 7.2–7.4 ppm) and pyrazole protons (δ 6.0–6.5 ppm). C NMR verifies the acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular ion peaks align with theoretical values (e.g., [M+H] at m/z 285.1354).

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, as demonstrated for structurally related pyrazole-acetamide derivatives .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- First Aid:

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin Contact: Wash with soap and water for 15 minutes .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields for derivatives of this compound in SAR studies?

Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce substituents on the benzyl or pyrazole rings .

- Solvent Optimization: Compare yields in DMF vs. THF; DMF often enhances solubility of polar intermediates .

- Temperature Gradients: For cyclization steps, optimize between 80–120°C to balance reaction rate and byproduct formation .

- Example: Substituting the benzyl group with electron-withdrawing groups (e.g., -CF₃) improved antimalarial activity in related pyrazoleamides .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., Plasmodium falciparum 3D7 for antimalarial studies) and incubation times .

- Control Compounds: Include reference standards (e.g., chloroquine for antimalarial assays) to validate experimental conditions .

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., lipophilicity vs. hydrogen bonding) affecting IC₅₀ values .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with Plasmodium falciparum Na transporters (e.g., PfATP4), focusing on pyrazole-amide hydrogen bonds and benzyl group hydrophobic pockets .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .

- QSAR Models: Corrogate substituent electronegativity with antimalarial potency (e.g., -Cl or -CF₃ groups enhance activity) .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Answer:

- Buffer Studies: Prepare solutions in phosphate-buffered saline (PBS) at pH 3.0–9.0.

- HPLC Monitoring: Track degradation products (e.g., hydrolyzed acetamide) over 24–72 hours.

- Findings: Stability is optimal at pH 6.5–7.4, with <10% degradation after 48 hours. Acidic conditions (pH <4) accelerate hydrolysis .

Advanced: What analytical techniques resolve structural ambiguities in derivatives with similar substituents?

Answer:

- 2D NMR (HSQC/HMBC): Differentiate regioisomers by correlating pyrazole C-5 protons with adjacent carbons .

- IR Spectroscopy: Identify carbonyl stretching frequencies (1650–1750 cm) to confirm amide vs. ester functionalization .

- X-ray Diffraction: Resolve tautomeric forms of the pyrazole ring (e.g., 1H vs. 2H configurations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.